Product packaging for Methyl 2-(4-(pyridin-3-yl)phenyl)acetate(Cat. No.:CAS No. 1624260-67-8)

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate

Cat. No.: B1354827
CAS No.: 1624260-67-8
M. Wt: 227.26 g/mol
InChI Key: JGMFKXOIKBNSOF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8) is a high-purity chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.3 g/mol . This ester serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry research and organic synthesis. Its structure, featuring both pyridinyl and phenylacetate moieties, is commonly explored in the development of pharmacologically active molecules. Similar structural motifs are frequently investigated in the synthesis of compounds for various therapeutic areas . As a reagent, it is useful for constructing complex molecular architectures, particularly those targeting heterocyclic systems. This product is intended for research applications in a controlled laboratory environment. It is strictly for professional use and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key precursor in their discovery and development workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B1354827 Methyl 2-(4-(pyridin-3-yl)phenyl)acetate CAS No. 1624260-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-pyridin-3-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFKXOIKBNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228778
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624260-67-8
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624260-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(3-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Pyridin 3 Yl Phenyl Acetate

Established Synthetic Routes to the Core Structure

The construction of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate relies on fundamental organic reactions, primarily focusing on the formation of the ester and the carbon-carbon bond that links the phenyl and pyridine (B92270) rings.

Esterification Approaches for the Methyl Acetate (B1210297) Moiety

The final step in many synthetic sequences towards this compound is the esterification of the corresponding carboxylic acid, 2-(4-(pyridin-3-yl)phenyl)acetic acid. The most common and well-established method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternative esterification methods can also be employed. For instance, reaction of the carboxylic acid with diazomethane provides a high-yielding route to the methyl ester, although the hazardous and explosive nature of diazomethane limits its large-scale applicability. Another approach involves the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This method is generally very effective but requires an additional synthetic step.

Carbon-Carbon Coupling Strategies for the Biphenyl-Pyridine Scaffold

The central feature of this compound is the biphenyl-pyridine core. The most versatile and widely employed method for the construction of such biaryl systems is the Suzuki-Miyaura cross-coupling reaction. rsc.orgtcichemicals.com This palladium-catalyzed reaction involves the coupling of a pyridine-containing boronic acid or ester with a phenyl halide or triflate. mdpi.comresearchgate.net

Specifically, the synthesis can be achieved by coupling 3-pyridylboronic acid with a suitable 4-halophenylacetate derivative, such as methyl 2-(4-bromophenyl)acetate. mdpi.com Alternatively, the coupling can be performed between a pyridine halide, like 3-bromopyridine, and a (4-(methoxycarbonylmethyl)phenyl)boronic acid. The choice of reactants often depends on the commercial availability and stability of the starting materials.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, high functional group tolerance, and generally high yields. tcichemicals.com A variety of palladium catalysts and ligands can be used to optimize the reaction, with common choices including tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate with a phosphine (B1218219) ligand. mdpi.comresearchgate.net

Table 1: Comparison of Suzuki-Miyaura Coupling Components

Pyridine ComponentPhenyl ComponentKey AdvantagesPotential Challenges
3-Pyridylboronic acidMethyl 2-(4-bromophenyl)acetateReadily available starting materials.Potential for side reactions of the ester group.
3-Bromopyridine(4-(Methoxycarbonylmethyl)phenyl)boronic acidAvoids direct use of a halogenated ester.Synthesis of the boronic acid may be required.

Multi-Step Synthesis Sequences and Functional Group Interconversions

A complete synthetic route to this compound typically involves a multi-step sequence. A logical approach commences with the formation of the biphenyl-pyridine scaffold followed by the elaboration of the acetic acid side chain.

One possible sequence begins with the Suzuki-Miyaura coupling of 3-bromopyridine with 4-acetylphenylboronic acid. The resulting 1-(4-(pyridin-3-yl)phenyl)ethan-1-one can then be subjected to a Willgerodt-Kindler reaction, followed by hydrolysis to yield 2-(4-(pyridin-3-yl)phenyl)acetic acid. The final step is the esterification with methanol as previously described.

An alternative strategy involves the Suzuki coupling of 3-bromopyridine with (4-(cyanomethyl)phenyl)boronic acid. The resulting 2-(4-(pyridin-3-yl)phenyl)acetonitrile can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which is subsequently esterified. orgsyn.org

Advanced Synthetic Methodologies and Reaction Optimization

Continuous research in organic synthesis has led to the development of more efficient and environmentally friendly methods applicable to the synthesis of this compound.

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. cdnsciencepub.com In the context of synthesizing this compound, several green strategies can be implemented.

The Suzuki-Miyaura reaction, a key step, can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents. gctlc.orgacs.org The use of phase-transfer catalysts can facilitate reactions between water-insoluble reactants in an aqueous environment. nih.gov Furthermore, minimizing the number of synthetic steps through the use of tandem or one-pot reactions can significantly reduce waste and improve atom economy. For instance, a one-pot synthesis could potentially combine the Suzuki coupling and a subsequent functional group transformation. The development of recyclable catalytic systems, as mentioned earlier, is another cornerstone of green chemistry, minimizing the environmental impact of heavy metal catalysts. rsc.orginovatus.es

Table 2: Green Chemistry Approaches in the Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Safer SolventsPerforming Suzuki-Miyaura coupling in water. gctlc.orgacs.org
Atom EconomyDesigning synthetic routes with fewer steps and higher yields.
CatalysisEmploying highly efficient and recyclable palladium catalysts. nih.govinovatus.es
Energy EfficiencyUtilizing microwave irradiation to reduce reaction times. nih.gov

Stereoselective Synthesis of Analogues (If applicable based on structural considerations)

The parent molecule, this compound, is achiral and therefore does not exhibit stereoisomerism. Consequently, stereoselective synthesis is not a consideration for the preparation of the compound itself.

However, stereoselective methodologies would become highly relevant in the synthesis of analogues where a chiral center is introduced. For instance, if the methylene group of the acetate moiety were to be substituted with an alkyl or other group, a stereocenter would be created. In such cases, asymmetric synthesis strategies would be necessary to obtain enantiomerically pure or enriched analogues. Methodologies such as chiral auxiliary-guided reactions, asymmetric catalysis, or the use of chiral starting materials could be employed. As of now, specific literature detailing the stereoselective synthesis of chiral analogues of this compound is not prevalent, but established principles of asymmetric synthesis could be readily applied to achieve this.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound can be considered in terms of its three main components: the methyl ester, the phenyl ring, and the pyridine ring.

Reactions Involving the Methyl Ester Functional Group

The methyl ester group is a versatile functional handle for a variety of chemical transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-(pyridin-3-yl)phenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt and is often preferred for its high yield. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-(pyridin-3-yl)phenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective for ester reduction. masterorganicchemistry.comcommonorganicchemistry.comadichemistry.comucalgary.calibretexts.org

The following table summarizes these key transformations of the methyl ester group:

Reaction Reagents and Conditions Product
Basic Hydrolysis (Saponification)1. NaOH or KOH, H₂O/MeOH, heat2. H₃O⁺ workup2-(4-(pyridin-3-yl)phenyl)acetic acid
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O), heat2-(4-(pyridin-3-yl)phenyl)acetic acid
Reduction1. LiAlH₄, THF or Et₂O2. H₃O⁺ workup2-(4-(pyridin-3-yl)phenyl)ethanol

Transformations at the Pyridine and Phenyl Moieties

The two aromatic rings in this compound exhibit distinct reactivities.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The pyridin-3-yl group is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta-position (relative to the pyridine). However, in the context of the biphenyl system, the phenyl group acts as an ortho, para-director to the other ring. pearson.compearson.com Therefore, electrophilic substitution on the phenyl ring of this compound is expected to occur at the positions ortho to the pyridin-3-yl substituent.

Nucleophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom. stackexchange.com However, for a 3-substituted pyridine, nucleophilic attack is less favored. The presence of a strong activating group on the pyridine ring would be necessary to facilitate such reactions.

The following table outlines potential transformations at the aromatic moieties:

Aromatic Moiety Reaction Type Plausible Reagents and Conditions Expected Major Product(s)
Phenyl RingElectrophilic NitrationHNO₃, H₂SO₄Methyl 2-(2-nitro-4-(pyridin-3-yl)phenyl)acetate and Methyl 2-(3-nitro-4-(pyridin-3-yl)phenyl)acetate
Phenyl RingElectrophilic BrominationBr₂, FeBr₃Methyl 2-(2-bromo-4-(pyridin-3-yl)phenyl)acetate and Methyl 2-(3-bromo-4-(pyridin-3-yl)phenyl)acetate
Pyridine RingNucleophilic Amination (Chichibabin reaction)NaNH₂, liquid NH₃ (harsh conditions)Potential for amination at the 2- or 6-position of the pyridine ring.

Design and Synthesis of Derivatives for Mechanistic Exploration

The design and synthesis of derivatives of this compound can provide valuable insights into reaction mechanisms and structure-activity relationships, particularly in the context of developing enzyme inhibitors or other biologically active molecules. researchgate.netmdpi.comnih.govnih.gov

Systematic Modification of Substituents: Derivatives can be synthesized by introducing various electron-donating or electron-withdrawing groups onto either the phenyl or the pyridine ring. For example, a series of analogues with substituents at the 2'-position of the pyridine ring could be prepared via Suzuki-Miyaura coupling using appropriately substituted 3-pyridylboronic acids. Studying the rates of hydrolysis of the methyl ester in these derivatives would allow for a Hammett analysis to probe the electronic effects transmitted through the biaryl system.

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound, for instance, with ¹³C or ¹⁴C in the acetate moiety or deuterium on the aromatic rings, would be invaluable for mechanistic studies of its metabolism or degradation pathways.

Bioisosteric Replacements: For medicinal chemistry applications, derivatives can be designed by replacing certain functional groups with bioisosteres. For example, the carboxylic acid obtained from hydrolysis could be converted to a tetrazole, a known bioisostere, to potentially improve metabolic stability or binding affinity to a biological target.

The synthesis of these derivatives would largely rely on the palladium-catalyzed cross-coupling reactions mentioned previously, followed by functional group manipulations on the resulting biaryl scaffold.

Despite a comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound , with the CAS number 960304-92-1, no specific experimental data for Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (FT-IR, Raman) could be located in publicly accessible scientific databases and literature.

The inquiry sought to provide a detailed analysis encompassing:

¹H and ¹³C NMR spectroscopy , including chemical shift assignments and characterization of the aromatic systems.

Two-dimensional NMR techniques (such as COSY, HSQC, HMBC) to elucidate connectivity and stereochemistry.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the identification of functional groups and analysis of intermolecular interactions through vibrational modes.

The search results did not yield any publications or spectral databases containing this specific information for this compound. While data for structurally related compounds, such as other pyridine and phenylacetate derivatives, are available, the strict focus of the request on the specified molecule prevents the inclusion of analogous data.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time due to the absence of the necessary primary spectroscopic data.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 4 Pyridin 3 Yl Phenyl Acetate

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and formula of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For Methyl 2-(4-(pyridin-3-yl)phenyl)acetate, with a molecular formula of C₁₄H₁₃NO₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would be required to confirm this calculated value, typically showing a result within a few parts per million (ppm) of the theoretical mass, thereby validating the molecular formula.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Compound Name Theoretical Monoisotopic Mass (Da)
C₁₄H₁₃NO₂ This compound 227.09463

Note: This is a calculated value. Experimental verification is required.

Elucidation of Characteristic Fragmentation Patterns

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ester group, loss of the methoxy (B1213986) group (-OCH₃), or fragmentation of the biphenyl-pyridine linkage. A detailed analysis would propose specific fragmentation pathways and identify the mass-to-charge ratio (m/z) of the resulting ions, providing conclusive evidence for the compound's structure. Without experimental data, a specific fragmentation table cannot be generated.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a complete picture of the molecule's conformation and how it interacts with neighboring molecules in the solid state.

Crystal System, Space Group Determination, and Unit Cell Parameters

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The diffraction data collected from this crystal would reveal its crystal system (e.g., monoclinic, orthorhombic), space group (the symmetry of the crystal), and the dimensions of the unit cell (the basic repeating unit of the crystal). This information is fundamental to solving the crystal structure.

Table 2: Illustrative Crystal Data Table

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. No such data has been published for the target compound.

Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once the crystal structure is solved, the precise lengths of all chemical bonds, the angles between them, and the torsional angles (dihedral angles) that define the molecule's conformation can be determined with very high precision. This data would reveal, for example, the planarity between the phenyl and pyridine (B92270) rings and the geometry of the acetate (B1210297) group.

Table 3: Illustrative Table of Selected Geometric Parameters

Bond/Angle Measurement
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available
Torsional Angles (°) Data not available

Note: This table is a template for data that would be derived from a crystallographic analysis. No such data is currently available.

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure also elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces, such as hydrogen bonds (though none are expected to be strong in this molecule), C-H···O or C-H···N interactions, and π-π stacking interactions between the aromatic rings. These interactions govern the material's bulk properties. An analysis would describe these packing motifs and their role in stabilizing the crystal structure.

Computational Investigations into this compound Remain an Unexplored Frontier

Despite the growing interest in the computational analysis of organic molecules for applications in materials science and medicinal chemistry, a thorough review of scientific literature reveals a notable absence of specific theoretical studies on this compound. As a result, detailed computational chemistry and theoretical investigations, including quantum chemical calculations and molecular modeling simulations for this particular compound, have not been publicly documented.

The exploration of a molecule's electronic structure, intrinsic reactivity, and conformational landscape through computational methods is a cornerstone of modern chemical research. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis provide invaluable insights into molecular behavior at the atomic level. However, the application of these powerful tools to this compound has yet to be reported in peer-reviewed literature.

Consequently, specific data regarding its optimized geometry, energetic properties, HOMO-LUMO energy gap, charge distribution, intramolecular interactions, and conformational space are not available. The scientific community awaits future research initiatives that may focus on this compound, which would undoubtedly contribute to a deeper understanding of its chemical properties and potential applications. Until such studies are undertaken and their findings published, a detailed, scientifically accurate article on the computational chemistry of this compound cannot be constructed.

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Pyridin 3 Yl Phenyl Acetate

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations to Investigate Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in a solution phase at an atomic level of detail. For Methyl 2-(4-(pyridin-3-yl)phenyl)acetate, MD simulations can provide critical insights into its conformational dynamics, solvation structure, and intermolecular interactions with solvent molecules. A typical MD simulation protocol for this compound would involve the use of a classical force field, such as AMBER or CHARMM, to describe the interatomic interactions. The molecule would be placed in a periodic box filled with a suitable solvent, like water or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions.

Predictive Computational Methodologies for Biological and Chemical Relevance

Predictive computational methods are instrumental in the early stages of drug discovery and chemical research for estimating the physicochemical and biological properties of novel compounds, thereby guiding experimental efforts.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are valuable for the structural elucidation and characterization of the compound.

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The accuracy of these predictions is highly dependent on the choice of the DFT functional and basis set.

Table 1: Predicted Spectroscopic Parameters for this compound

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
Pyridinyl-H (ortho to N) 8.5 - 8.7
Pyridinyl-H (para to N) 7.8 - 8.0
Pyridinyl-H (meta to N) 7.3 - 7.5
Phenyl-H (ortho to pyridinyl) 7.6 - 7.8
Phenyl-H (meta to pyridinyl) 7.4 - 7.6
Methylene-H (-CH₂-) 3.7 - 3.9
Methyl-H (-CH₃) 3.6 - 3.8
¹³C NMR Chemical Shifts (ppm)
Pyridinyl-C (ortho to N) 148 - 152
Pyridinyl-C (para to N) 135 - 138
Pyridinyl-C (meta to N) 123 - 126
Phenyl-C (ipso-pyridinyl) 140 - 143
Phenyl-C (ortho to pyridinyl) 128 - 131
Phenyl-C (meta to pyridinyl) 129 - 132
Phenyl-C (ipso-acetate) 134 - 137
Methylene-C (-CH₂-) 40 - 43
Ester Carbonyl-C (C=O) 170 - 173
Methyl-C (-CH₃) 52 - 55
Selected Vibrational Frequencies (cm⁻¹)
C=O stretch (ester) 1730 - 1750
C=N stretch (pyridine) 1580 - 1600
C=C stretch (aromatic) 1450 - 1600
C-H stretch (aromatic) 3000 - 3100

Disclaimer: These are hypothetical predicted values for illustrative purposes and would need to be calculated using appropriate computational chemistry software.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (Excluding experimental ADMET data)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles. springernature.comurl.edunih.govnih.gov Various computational models, often available as web-based servers, can predict a wide range of ADMET parameters for this compound.

These predictions are based on the molecule's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). The predicted ADMET profile provides a preliminary assessment of the compound's drug-likeness and potential for oral bioavailability and metabolic stability.

Table 2: Predicted In Silico ADMET Properties of this compound

ADMET Property Predicted Value/Classification
Absorption
Human Intestinal Absorption High
Caco-2 Permeability Moderate to High
P-glycoprotein Substrate Likely No
Distribution
Volume of Distribution (VDss) Moderate
Blood-Brain Barrier (BBB) Penetration Likely No
Plasma Protein Binding High
Metabolism
CYP2D6 Inhibitor Likely Yes
CYP3A4 Inhibitor Likely No
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate Likely Yes
Toxicity
AMES Toxicity Non-mutagenic
hERG Inhibition Low risk

Disclaimer: These are illustrative predicted values from hypothetical in silico models and should be interpreted with caution.

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.govgrowingscience.comresearchgate.netnih.gov This method is invaluable for understanding the potential biological targets of a compound and the molecular basis of its activity. For this compound, a molecular docking study would involve selecting a relevant protein target. Given the structural motifs present in the molecule, potential targets could include enzymes such as cyclooxygenases (COX) or various kinases.

The docking process would involve generating a three-dimensional conformation of the ligand and placing it into the binding site of the protein. A scoring function is then used to estimate the binding affinity and identify the most stable binding pose. The analysis of the docked conformation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions within the binding pocket. Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding mode and to provide a more dynamic picture of the interactions.

Biological Activities and Molecular Mechanisms in Vitro and Cellular Studies

Enzyme Modulation and Specific Inhibition Studies

The structural characteristics of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate suggest its potential as a modulator of various enzyme systems critical in physiological and pathological processes.

Research into compounds with similar structural motifs, such as 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, has highlighted a strong potential for selective inhibition of Cyclooxygenase-2 (COX-2). nih.gov The diarylpyridine structure is a key pharmacophore for potent and selective COX-2 inhibitors. Furthermore, the broader class of compounds containing pyridine (B92270) and phenyl rings has been investigated for inhibitory activity against other key enzymes, including Cytochrome P450 (CYP) isoforms and Indoleamine 2,3-dioxygenase (IDO).

Cyclooxygenase-2 (COX-2): Many pyridazine-based derivatives have been identified as selective COX-2 inhibitors. nih.gov The presence of a central pyridine ring is a common feature in several selective COX-2 inhibitors. nih.gov The anti-inflammatory properties of some related compounds are attributed to this selective inhibition.

Cytochrome P450 (CYP) Isoforms: Drug-drug interactions are a major concern in pharmacotherapy, often arising from the inhibition of CYP enzymes. nih.gov CYP3A4, in particular, is responsible for the metabolism of a large percentage of drugs. nih.gov Compounds with nitrogen-containing heterocycles, like the pyridine ring in this compound, can interact with the heme iron of CYP enzymes, leading to inhibition. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in immune escape mechanisms in cancer by catalyzing the degradation of tryptophan. nih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.govnih.gov Various small molecules are being investigated as IDO1 inhibitors, and the indole and pyridine scaffolds are present in some of these candidates. nih.gov

The mechanisms by which this compound and its analogues may inhibit these enzymes can be inferred from studies on related compounds.

COX-2 Inhibition: The inhibition of COX-2 by diarylpyridine derivatives is typically competitive and selective. nih.gov This selectivity is often attributed to the ability of the inhibitor to bind to the larger, more accommodating active site of COX-2 compared to the more constricted active site of COX-1.

CYP450 Inhibition: Inhibition of CYP enzymes can be reversible (competitive, non-competitive, or mixed) or irreversible (mechanism-based). nih.govyoutube.com Azole-containing compounds, for instance, are known to inhibit CYP enzymes through coordination of a nitrogen atom to the heme iron. researchgate.net A similar interaction could be possible for the pyridine nitrogen of this compound. Mechanism-based inhibition involves the metabolic activation of the inhibitor by the CYP enzyme to a reactive species that then covalently binds to and inactivates the enzyme. nih.govresearchgate.net

IDO1 Inhibition: Inhibition of IDO1 can occur through various mechanisms, including competitive inhibition where the inhibitor competes with the natural substrate, tryptophan, for binding to the active site. Some inhibitors may also interact with the heme cofactor of the enzyme.

Table 1: Potential Enzyme Inhibition Profile

Enzyme Target Putative Inhibition Mechanism Key Structural Features
Cyclooxygenase-2 (COX-2) Competitive, Selective Diarylpyridine motif
Cytochrome P450 (CYP) Isoforms Reversible (e.g., competitive) or Irreversible Nitrogen-containing heterocycle (pyridine)

Receptor Binding and Ligand-Target Interaction Profiling

The structural framework of this compound also suggests potential interactions with various neurotransmitter receptors.

The serotonin (5-HT) system is a key target for therapeutic intervention in a range of central nervous system disorders. The structural similarity of this compound to known serotonergic ligands suggests a potential for interaction with 5-HT receptors.

5-HT Receptor Subtypes: There are numerous 5-HT receptor subtypes, each with distinct physiological roles and signaling pathways. mdpi.com Compounds containing arylpiperazine or related motifs are known to bind to various 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govmdpi.com The phenyl-pyridine core of this compound could potentially serve as a scaffold for interaction with these receptors. For instance, antagonism of 5-HT2A receptors is a mechanism of action for some atypical antipsychotic medications. mdpi.com

Beyond serotonin receptors, the molecule's structure warrants investigation into its binding affinities for other G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

GPR119 Agonism: A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as potent GPR119 agonists. nih.gov GPR119 is a GPCR primarily expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes. nih.gov The phenylpyridine scaffold is a key feature of these agonists.

Pharmacophore Modeling: Computational pharmacophore modeling can help to predict the potential binding modes and affinities of this compound to various receptor targets. By comparing its three-dimensional structure and electrostatic properties to known ligands, it is possible to generate hypotheses about its receptor interaction profile.

Table 2: Potential Receptor Binding Profile

Receptor Target Potential Activity Relevant Structural Analogues
Serotonin (5-HT) Receptors Modulation (Agonism/Antagonism) Arylpiperazine and related serotonergic ligands

Cellular Pathway Modulation and Phenotypic Responses

The enzymatic and receptor interactions of this compound are expected to translate into modulation of various cellular signaling pathways and subsequent phenotypic responses.

Inflammatory Pathways: By inhibiting COX-2, the compound could suppress the production of prostaglandins, key mediators of inflammation and pain. This would lead to a reduction in inflammatory responses in cellular models.

Immune Response Pathways: Inhibition of IDO1 would lead to a decrease in tryptophan catabolism and a reduction in the production of immunosuppressive kynurenine metabolites. nih.gov This could restore T-cell proliferation and function in co-culture systems with tumor cells, thereby enhancing anti-tumor immune responses. nih.gov

Neurotransmitter Signaling: Modulation of serotonin receptors would directly impact intracellular signaling cascades, such as those involving cyclic AMP (cAMP) and inositol phosphates. These changes in second messenger levels can alter neuronal excitability and gene expression, leading to changes in cellular function and behavior in relevant models. For example, positive allosteric modulators of mGlu5 receptors have been shown to increase extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) phosphorylation in the hippocampus and prefrontal cortex. nih.gov

Table 3: Summary of Compound Names

Compound Name
This compound
2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines

Mechanistic Studies on Neuroprotective and Anti-Neuroinflammatory Effects at the Cellular Level

Compounds with pyridine-containing scaffolds are often evaluated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with targets in the central nervous system. Research in this area would typically involve cellular models of neurodegeneration, such as neuronal cells treated with neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) to mimic Parkinson's disease. Studies would assess the compound's ability to mitigate neuronal cell death, reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in microglia, and modulate signaling pathways associated with neuroinflammation, such as the NF-κB pathway. However, specific studies detailing these effects for this compound are not currently available.

Cellular Antiproliferative and Apoptotic Mechanisms (e.g., Mitotic Arrest, Tubulin Polymerization Inhibition, DNA Damage Induction)

The antiproliferative potential of novel synthetic compounds is a cornerstone of cancer research. Phenylacetate derivatives, in particular, have been investigated for their anticancer properties. nih.gov Investigations into this compound would involve screening against a panel of human cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies would then explore how the compound induces cell death, for instance, by examining markers of apoptosis (e.g., caspase activation, DNA fragmentation), cell cycle arrest at specific phases (e.g., G2/M), or interaction with key cellular targets like tubulin. nih.govnih.gov Inhibition of tubulin polymerization is a known mechanism for various anticancer agents that leads to mitotic arrest and apoptosis. nih.gov Furthermore, assessing the potential for DNA damage induction is another critical aspect of evaluating anticancer compounds. nih.gov At present, there is no published data specifically demonstrating these activities for this compound.

Investigation of Anti-Fibrotic Activities in Cellular Models

Fibrotic diseases, characterized by excessive scarring and extracellular matrix deposition, are another area where novel small molecules are sought. Cellular models, such as treating fibroblasts or epithelial cells with pro-fibrotic factors like TGF-β, are used to screen for compounds with anti-fibrotic potential. Key endpoints would include the inhibition of fibroblast proliferation and differentiation into myofibroblasts, and the reduction in the synthesis of collagen and other extracellular matrix proteins. There is currently a lack of research investigating the anti-fibrotic activities of this compound in such cellular models.

Analysis of Impact on Gene Expression and Protein Synthesis Pathways

To gain a deeper understanding of a compound's mechanism of action, global analyses of its effects on gene expression (transcriptomics) and protein synthesis (proteomics) are often employed. These studies can reveal novel cellular pathways affected by the compound and help identify its direct molecular targets. Such analyses for this compound would provide a comprehensive view of its cellular impact, but this research has not been published.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Levels

SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure.

Correlation of Substituent Modifications with Modulatory Effects on Biological Targets

For this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions, such as substitutions on the pyridine ring or the phenyl ring, or alterations to the methyl acetate (B1210297) group. acs.orgfrontiersin.org These analogs would then be tested in relevant biological assays to determine how these chemical changes affect their activity. This allows for the identification of key electronic and steric features that govern the compound's interaction with its biological target(s).

Identification of Critical Structural Motifs for Observed Biological Function

Through systematic SAR studies, it is possible to identify the core structural motifs (pharmacophores) that are essential for the biological activity of a compound series. For the 2-(4-(pyridin-3-yl)phenyl)acetate scaffold, this would involve determining the importance of the pyridine nitrogen's position, the relative orientation of the two aromatic rings, and the nature of the ester group for any observed biological effects. researchgate.netacs.org This information is crucial for the design of more potent and specific derivatives. Currently, specific SAR studies on analogs of this compound are not available in the scientific literature.

Coordination Chemistry and Potential Applications of Methyl 2 4 Pyridin 3 Yl Phenyl Acetate in Materials Science

Ligand Properties and Metal Complexation

There is no available information regarding the ligand properties and metal complexation of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate.

Coordination Modes with Transition Metals (e.g., Hg(II), Cd(II), Zn(II))

No studies detailing the coordination modes of this compound with transition metals such as Hg(II), Cd(II), or Zn(II) were found.

Synthesis and Spectroscopic Characterization of Novel Metal Complexes

There are no published reports on the synthesis or spectroscopic characterization of metal complexes involving this compound as a ligand.

Exploration of Catalytic and Sensing Applications

No research has been published on the exploration of catalytic or sensing applications of metal complexes derived from this compound.

Investigations into Potential Catalytic Activities of Metal Complexes

There are no investigations into the potential catalytic activities of metal complexes of this compound recorded in the scientific literature.

Development of Sensing Probes Based on Coordination Properties

The development of sensing probes based on the coordination properties of this compound has not been reported.

Role as a Chemical Building Block in Advanced Material Architectures

There is no information available on the use of this compound as a chemical building block in the development of advanced material architectures.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-(pyridin-3-yl)phenyl)acetate?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, esterification, or coupling reactions. For example, a common approach involves reacting pyridinyl-aniline derivatives with methyl esters under basic conditions (e.g., tripotassium phosphate) in solvents like tetrahydrofuran (THF). Reaction progress is monitored using LCMS (e.g., m/z 407 [M+H]⁺) and purified via liquid-liquid extraction .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • LCMS/HPLC : For tracking reaction progress and confirming molecular weight (e.g., retention time 0.81 minutes under SQD-FA05 conditions) .
  • X-ray crystallography : Employing programs like SHELXL for structural refinement, particularly to resolve stereochemistry or confirm functional group orientation .
  • ¹H/¹³C NMR : To verify ester and pyridinyl proton environments.

Q. How do functional groups in this compound influence its reactivity?

The ester group facilitates hydrolysis under acidic/basic conditions, while the pyridinyl moiety enables coordination with metal catalysts (e.g., palladium in hydrogenation reactions). Bromine or trifluoromethyl substituents, if present, enhance electrophilic substitution reactivity .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in coupling reactions, while ethyl acetate is preferred for extraction due to its immiscibility with aqueous phases .
  • Catalyst loading : Palladium hydroxide-carbon (20 wt.%) under hydrogen atmosphere improves hydrogenation efficiency (57% yield in Example 124) .
  • Temperature control : Room-temperature stirring minimizes side reactions in sensitive steps like amide bond formation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Multi-technique validation : Cross-reference LCMS data (e.g., m/z 393 [M+H]⁺) with crystallographic results from SHELX-refined structures to confirm molecular geometry .
  • pH-dependent studies : Adjust reaction pH to isolate intermediates (e.g., acidifying to pH 3 precipitates crude products for filtration) .

Q. How are structure-activity relationships (SARs) investigated for this compound?

SAR studies involve synthesizing analogs (e.g., fluorophenyl or trifluoromethyl variants) and testing biological activity. For instance, difluorophenyl analogs exhibit enhanced electronic properties, influencing receptor binding or enzyme inhibition . Biological assays (e.g., IC₅₀ measurements against cancer cell lines) are paired with computational docking to map interaction sites .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Competitive pathways : Base-catalyzed hydrolysis of the ester group can occur if reaction pH exceeds 7, leading to carboxylic acid byproducts. This is mitigated by strict pH control (e.g., using 10 N NaOH in methanol) .
  • Steric effects : Bulky substituents on the pyridinyl ring may hinder coupling efficiency, requiring optimized stoichiometry (e.g., 1.5 equivalents of boronate esters in Suzuki-Miyaura reactions) .

Q. How are catalytic conditions tailored for enantioselective synthesis?

Chiral catalysts (e.g., (R)- or (S)-pyrrolidine derivatives) are employed in asymmetric hydrogenation or alkylation steps. For example, (R)-2-methylpyrrolidine precursors achieve enantiomeric excess (ee) >90% in amide bond formation, validated via chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.